2-Pyridinamine, 3-(2-pyridinylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 3-(2-pyridinylmethoxy)- is a chemical compound with the molecular formula C11H11N3O It is known for its unique structure, which includes a pyridine ring substituted with an aminopyridine group and a pyridinylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- typically involves the reaction of 2-aminopyridine with a suitable pyridinylmethoxy derivative. One common method involves the use of 2-aminopyridine and ethyl acrylate in the presence of a catalyst such as perchloric acid. The reaction is carried out in an organic solvent like ethanol at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of recyclable catalysts and efficient separation techniques would be crucial for cost-effective and sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 3-(2-pyridinylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-Pyridinamine, 3-(2-pyridinylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 3-(2-pyridinylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine, 3-(phenylmethoxy)-: This compound has a similar structure but with a phenylmethoxy group instead of a pyridinylmethoxy group.
2-Pyridinamine, 3-methyl-: This compound has a methyl group instead of a pyridinylmethoxy group.
Uniqueness
2-Pyridinamine, 3-(2-pyridinylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
81066-63-9 |
---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-(pyridin-2-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c12-11-10(5-3-7-14-11)15-8-9-4-1-2-6-13-9/h1-7H,8H2,(H2,12,14) |
InChI Key |
BUBDHCHVJALIKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.